

# Acknowledgment of Inquiry: Yoshi-864 (Improsulfan Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025



Topic: **Yoshi-864** (Improsulfan Hydrochloride) Audience: Researchers, scientists, and drug development professionals.

This document addresses the inquiry regarding **Yoshi-864**. Based on established safety protocols for handling hazardous materials, this response provides relevant scientific context, mechanism of action, and key data. In adherence with safety guidelines, a detailed synthesis protocol is not provided for this compound due to its classification as a hazardous cytotoxic agent.

**Yoshi-864**, also known by its chemical name Improsulfan hydrochloride, is an alkylating agent that has been investigated for its potential anticancer activity.[1][2] It functions by cross-linking DNA, which in turn inhibits DNA replication—a critical process for rapidly dividing cancer cells. [1][2]

# **Chemical and Physical Properties**

Improsulfan hydrochloride is a well-defined chemical entity with the following properties.



| Property         | Value                                                              |
|------------------|--------------------------------------------------------------------|
| Synonyms         | Yoshi-864, Improsulfan HCI, NSC-102627[2]                          |
| CAS Number       | 3458-22-8[2]                                                       |
| Chemical Formula | C8H20CINO6S2[2]                                                    |
| Molecular Weight | 325.82 g/mol [2]                                                   |
| IUPAC Name       | azanediylbis(propane-3,1-diyl) dimethanesulfonate hydrochloride[2] |

# **Mechanism of Action: DNA Alkylation**

Improsulfan is classified as an alkylsulfonate.[1] Its cytotoxic effects are derived from its ability to form covalent bonds with DNA strands. This process, known as DNA alkylation and cross-linking, creates adducts that interfere with the normal cellular processes of DNA replication and transcription. This disruption ultimately triggers programmed cell death (apoptosis) in targeted cancer cells.



Click to download full resolution via product page

Mechanism of action for Yoshi-864 (Improsulfan).

# **Experimental Protocols and Safety Considerations**







As a DNA alkylating agent, Improsulfan hydrochloride is a hazardous substance with potential carcinogenic and mutagenic properties. Its handling requires strict adherence to safety protocols for cytotoxic compounds.

Handling Protocol for Hazardous Compounds:

The following is a generalized workflow for handling potent research compounds like Improsulfan. A detailed, substance-specific protocol must be developed and approved by an institution's Environmental Health and Safety (EHS) department before any work commences.

- Risk Assessment: Conduct a thorough risk assessment covering all potential hazards, including chemical toxicity, exposure routes, and spill procedures.
- Engineering Controls: All manipulations must be performed within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation exposure.
- Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, double gloves (nitrile or other resistant material), and chemical splash goggles.
- Waste Disposal: All contaminated materials (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.
- Decontamination: All surfaces and equipment must be decontaminated after use with an appropriate inactivating agent.





Click to download full resolution via product page

General workflow for safely handling hazardous research compounds.

## **Clinical and Research Context**



Yoshi-864 was the subject of clinical investigations to determine its efficacy and safety as a potential treatment for solid tumors. Phase I and Phase II studies were conducted to evaluate its therapeutic potential.[2] These studies are part of the extensive and highly regulated process of drug development, designed to ensure that any new therapeutic agent's benefits outweigh its risks before it can be considered for broader use. This compound remains a substance for research use only and is not approved for general human or veterinary applications.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Acknowledgment of Inquiry: Yoshi-864 (Improsulfan Hydrochloride)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683515#yoshi-864-synthesis-and-purification-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com